Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Overview
Description
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group attached to a pyridine ring, which is further substituted with two methyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions or hydrogen bonding, while the ester groups may undergo hydrolysis to release active metabolites. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester
- 4-(2-Fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester
- 4-(2-Methylphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This distinguishes it from similar compounds with different halogen or alkyl substitutions.
Biological Activity
Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, also known by its chemical formula C19H22BrNO4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with various aryl halides. The synthesis typically yields the desired product in moderate to high yields using methods such as microwave irradiation or conventional heating. The structure of this compound features a dihydropyridine core that adopts a flattened boat conformation, which is stabilized by hydrogen bonding interactions.
Table 1: Synthesis Overview
Method | Yield (%) | Reaction Time |
---|---|---|
Microwave Irradiation | 75 | 30 minutes |
Conventional Heating | 70 | 1 hour |
Ultrasonic Irradiation | 80 | 25 minutes |
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activities. This compound has been tested against various bacterial strains and fungi. The results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, which is attributed to the presence of the bromophenyl group that enhances electron donation capabilities. This property is crucial in preventing oxidative stress-related diseases.
Case Studies
- Antibacterial Activity : A study conducted by researchers involved testing the compound against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity compared to standard antibiotics.
- Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, showcasing its potential as a natural antioxidant agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.
- Interference with Membrane Integrity : The lipophilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
Properties
Molecular Formula |
C19H20BrNO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Origin of Product |
United States |
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